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Compound of Interest

Compound Name:
N,N-Dimethyl-1-(morpholin-2-

yl)methanamine

Cat. No.: B054837 Get Quote

Technical Guide: N,N-Dimethyl-1-(morpholin-2-
yl)methanamine
For Researchers, Scientists, and Drug Development Professionals

Abstract
N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a substituted morpholine derivative of

interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged

structure in drug discovery, known for imparting favorable physicochemical properties such as

improved solubility and metabolic stability.[1] This technical guide provides a summary of

available spectral data, a detailed hypothetical protocol for its synthesis, and contextual

information relevant to its potential biological activities. Due to the limited availability of direct

experimental data for this specific compound, this guide leverages data from structurally similar

molecules to provide a predictive and comparative analysis.

Chemical and Physical Properties
Basic chemical and physical properties for N,N-Dimethyl-1-(morpholin-2-yl)methanamine
have been compiled from various chemical suppliers.
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Property Value Source

CAS Number 122894-56-8 ChemScene[2]

Molecular Formula C₇H₁₆N₂O ChemScene[2]

Molecular Weight 144.22 g/mol ChemScene[2]

Boiling Point 199°C MySkinRecipes[3]

SMILES CN(C)CC1CNCCO1 ChemScene[2]

Spectral Data
Direct experimental spectral data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine is not

readily available in public databases. However, predicted data and data from analogous

compounds can be used to estimate the expected spectral characteristics.

Mass Spectrometry (MS)
Predicted mass spectrometry data for various adducts of N,N-Dimethyl-1-(morpholin-2-
yl)methanamine is available.

Adduct Predicted m/z

[M+H]⁺ 145.13355

[M+Na]⁺ 167.11549

[M-H]⁻ 143.11899

[M]⁺ 144.12572

Data sourced from PubChemLite.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR spectra are unavailable, expected chemical shifts can be predicted based on

the analysis of similar structures, such as morpholine and N,N-dimethylethylamine.

¹H NMR (Predicted)
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

N(CH₃)₂ ~2.2 s 6H

-CH₂-N(CH₃)₂ ~2.3-2.5 m 2H

Morpholine CH₂-N ~2.4-2.8 m 4H

Morpholine CH₂-O ~3.5-3.8 m 4H

Morpholine CH ~2.9-3.2 m 1H

Morpholine NH Variable br s 1H

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (ppm)

N(CH₃)₂ ~45

-CH₂-N(CH₃)₂ ~60

Morpholine C-N ~46, ~54

Morpholine C-O ~67, ~73

Morpholine C-CH₂N ~55

Infrared (IR) Spectroscopy
The IR spectrum of N,N-Dimethyl-1-(morpholin-2-yl)methanamine is expected to show

characteristic peaks for the functional groups present.
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Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (secondary amine) 3300-3500 (broad)

C-H Stretch (aliphatic) 2850-3000

N-H Bend (secondary amine) 1550-1650

C-N Stretch (aliphatic amine) 1020-1250

C-O Stretch (ether) 1070-1150

Experimental Protocols
A specific, validated experimental protocol for the synthesis of N,N-Dimethyl-1-(morpholin-2-
yl)methanamine is not published in readily accessible literature. The following is a detailed,

hypothetical protocol based on established methods for the synthesis of similar morpholine

derivatives. This protocol involves a two-step process: protection of the morpholine nitrogen,

followed by reductive amination.

Synthesis Workflow
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Hypothetical Synthesis Workflow

Step 1: Boc Protection

Step 2: Reductive Amination

Step 3: Deprotection

2-(Aminomethyl)morpholine

Di-tert-butyl dicarbonate (Boc)₂O
Triethylamine (TEA)

Dichloromethane (DCM)

tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

Formaldehyde (aq.)
Sodium triacetoxyborohydride (STAB)

1,2-Dichloroethane (DCE)

tert-butyl 2-((dimethylamino)methyl)morpholine-4-carboxylate

Trifluoroacetic acid (TFA)
Dichloromethane (DCM)

N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Click to download full resolution via product page

A hypothetical workflow for the synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
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Detailed Hypothetical Protocol
Step 1: N-Boc Protection of 2-(Aminomethyl)morpholine

To a solution of 2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M), add

triethylamine (1.2 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Step 2: Reductive Amination

Dissolve tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq) in 1,2-dichloroethane

(DCE, 0.5 M).

Add aqueous formaldehyde (37 wt. %, 2.5 eq).

Stir the mixture for 1 hour at room temperature.

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes.

Stir the reaction at room temperature for 12-16 hours.

Monitor the reaction by TLC.

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

Separate the layers and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield tert-butyl 2-((dimethylamino)methyl)morpholine-

4-carboxylate.

Step 3: Boc Deprotection

Dissolve the crude product from Step 2 in DCM (0.5 M).

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

Stir the reaction at room temperature for 2-4 hours.

Monitor the reaction by TLC.

Concentrate the reaction mixture under reduced pressure.

Dissolve the residue in a minimal amount of water and basify with 1 M NaOH to pH > 10.

Extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

Potential Biological Activity and Signaling Pathways
While no specific biological targets for N,N-Dimethyl-1-(morpholin-2-yl)methanamine have

been identified, morpholine derivatives are known to exhibit a wide range of biological

activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] Many of

these activities are attributed to the ability of the morpholine ring to interact with various

biological targets, such as protein kinases.

The following diagram illustrates a general, hypothetical signaling pathway that could be

modulated by a morpholine-containing kinase inhibitor.
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Hypothetical Kinase Inhibition Pathway

Cell Membrane

Intracellular Signaling Cascade

Nucleus

Receptor Tyrosine Kinase

Kinase A

Activates

Kinase B

Phosphorylates

Transcription Factor

Activates

Gene Expression
(e.g., Proliferation, Survival)

Promotes

Growth Factor

Binds

N,N-Dimethyl-1-(morpholin-2-yl)methanamine
(Hypothetical Inhibitor)

Inhibits

Click to download full resolution via product page

Hypothetical signaling pathway illustrating kinase inhibition by a morpholine derivative.

This guide serves as a foundational resource for researchers interested in N,N-Dimethyl-1-
(morpholin-2-yl)methanamine. Further experimental work is required to fully characterize its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b054837?utm_src=pdf-body-img
https://www.benchchem.com/product/b054837?utm_src=pdf-body
https://www.benchchem.com/product/b054837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectral properties, validate synthetic routes, and elucidate its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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